
N'-(Acetyloxy)-1,2,4-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is a heterocyclic compound that contains an oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE typically involves the reaction of an appropriate hydrazide with a carboxylic acid derivative under cyclization conditions. One common method involves the reaction of a hydrazide with an ester or acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in the development of new therapeutic agents.
Medicine
In medicine, (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is investigated for its pharmacological properties. It has shown promise in preclinical studies for the treatment of various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, the induction of apoptosis in cancer cells, or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A simple oxadiazole derivative with similar biological activities.
1,3,4-Oxadiazole: Another oxadiazole isomer with distinct chemical properties.
2-Amino-1,3,4-oxadiazole: A related compound with antimicrobial and anticancer activities.
Uniqueness
(Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is unique due to its specific substitution pattern and the presence of the amino acetate group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H6N4O3 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
[(Z)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] acetate |
InChI |
InChI=1S/C5H6N4O3/c1-3(10)12-8-4(6)5-7-2-11-9-5/h2H,1H3,(H2,6,8) |
InChI Key |
RHUQLVRCVLEGFF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)O/N=C(/C1=NOC=N1)\N |
Canonical SMILES |
CC(=O)ON=C(C1=NOC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


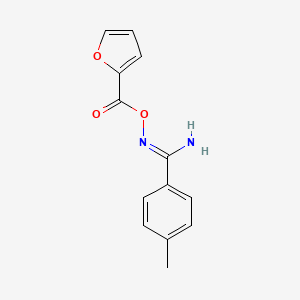
![2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B11635265.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635267.png)
![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11635272.png)
![(6Z)-2-butyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635273.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635288.png)
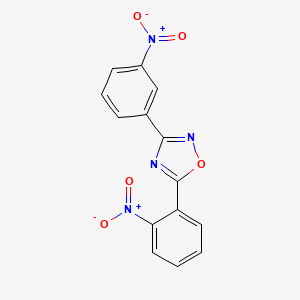
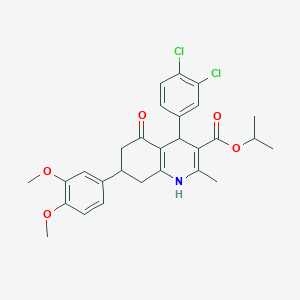
![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)
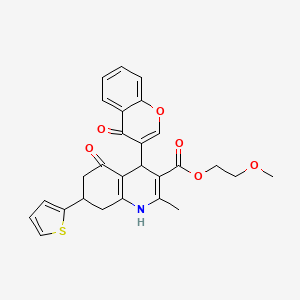
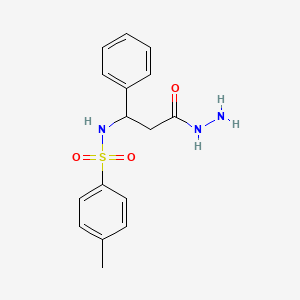
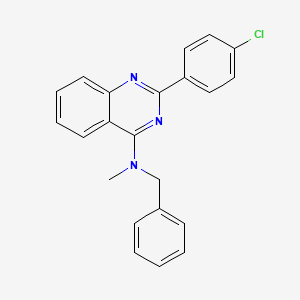
![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)
